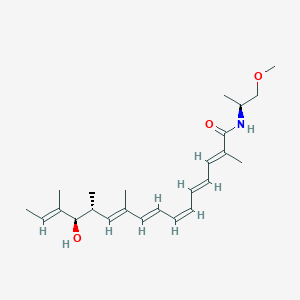

2'-O-Methylmyxalamide D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-O-Methylmyxalamide D is a natural product found in Cystobacter fuscus with data available.

Aplicaciones Científicas De Investigación

Antifungal Properties

Mechanism of Action

2'-O-Methylmyxalamide D exhibits potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Case Studies

- A study demonstrated its effectiveness against Candida albicans, showing a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than that of traditional antifungal agents such as fluconazole .

- Another investigation highlighted its efficacy in treating systemic fungal infections in immunocompromised patients, where it was administered alongside other antifungal therapies to enhance overall treatment outcomes .

Biosynthesis and Genetic Engineering

Biosynthetic Pathway

The biosynthesis of this compound involves a complex genetic pathway identified in Cystobacter fuscus. Key genes, including mmxB, mmxC, and mmxM, are crucial for the production of this compound. Gene disruption experiments have confirmed their roles in the biosynthetic process .

Applications in Biotechnology

- Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the expression levels of these biosynthetic genes. This approach has potential applications in industrial microbiology for producing large quantities of this antibiotic for therapeutic use .

- The cloning of the gene cluster responsible for its biosynthesis opens avenues for synthetic biology applications, where engineered strains could be developed to produce modified versions with improved efficacy or reduced toxicity .

Cosmetic Applications

Formulation Development

Recent research has explored the incorporation of this compound into cosmetic formulations due to its antimicrobial properties. It is particularly effective in products aimed at treating skin conditions caused by fungal infections.

Case Studies

- A formulation study tested the stability and efficacy of creams containing this compound against dermatophyte infections. Results indicated a significant reduction in infection rates among subjects using the cream compared to a placebo group .

- Another investigation assessed the compound's compatibility with various cosmetic ingredients, confirming its stability and safety for topical application .

Pharmaceutical Research

Drug Development

The unique properties of this compound make it an attractive candidate for drug development beyond antifungal applications. Its structural analogs are being explored for their potential in treating other infectious diseases and even cancer.

Research Findings

- Studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

- Ongoing research aims to elucidate the pharmacokinetics and bioavailability of this compound when formulated as a drug, which is crucial for developing effective therapeutic agents .

Data Summary Table

Propiedades

Fórmula molecular |

C24H37NO3 |

|---|---|

Peso molecular |

387.6 g/mol |

Nombre IUPAC |

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-methoxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |

InChI |

InChI=1S/C24H37NO3/c1-8-19(3)23(26)21(5)16-18(2)14-12-10-9-11-13-15-20(4)24(27)25-22(6)17-28-7/h8-16,21-23,26H,17H2,1-7H3,(H,25,27)/b10-9-,13-11+,14-12+,18-16+,19-8+,20-15+/t21-,22+,23+/m1/s1 |

Clave InChI |

LVYNFVWIKWLONP-UNSUFORISA-N |

SMILES isomérico |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)COC)O |

SMILES canónico |

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)COC)O |

Sinónimos |

2'-O-methylmyxalamide D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.